molecular formula C12H12N2O4 B13719269 Methyl 6,7-Dimethoxyquinazoline-4-carboxylate

Methyl 6,7-Dimethoxyquinazoline-4-carboxylate

Cat. No.: B13719269
M. Wt: 248.23 g/mol
InChI Key: JDONOUOMOXXLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,7-Dimethoxyquinazoline-4-carboxylate: is a quinazoline derivative known for its diverse pharmacological properties. Quinazoline derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,7-Dimethoxyquinazoline-4-carboxylate typically involves the reaction of 6,7-dimethoxyquinazoline with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 6,7-Dimethoxyquinazoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 6,7-Dimethoxyquinazoline-4-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors involved in cell proliferation and survival. For instance, it can inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell division and apoptosis .

Comparison with Similar Compounds

    6,7-Dimethoxyquinazoline: Shares the same core structure but lacks the carboxylate group.

    4-Methylquinazoline: Similar structure but with a methyl group instead of a carboxylate.

    6,7-Dimethoxyquinazoline-4(3H)-one: Contains a ketone group instead of a carboxylate

Uniqueness: Methyl 6,7-Dimethoxyquinazoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 6,7-dimethoxyquinazoline-4-carboxylate

InChI

InChI=1S/C12H12N2O4/c1-16-9-4-7-8(5-10(9)17-2)13-6-14-11(7)12(15)18-3/h4-6H,1-3H3

InChI Key

JDONOUOMOXXLDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.